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Compound of Interest

Compound Name:

N~1~-(2-

Methylphenyl)glycinamide

hydrobromide

CAS No.: 1609409-26-8

Cat. No.: B3060085

Get Quote

Introduction & Compound Analysis
N1-(2-Methylphenyl)glycinamide hydrobromide is a small, polar, basic molecule containing a

primary amine, an amide linkage, and an o-substituted aromatic ring.

Physicochemical Profile[1][2][3][4][5]
Structure:

Molecular Weight: 245.12 g/mol (Salt); 164.21 g/mol (Free Base).

pKa: ~8.1 (Primary amine). The molecule is positively charged at neutral and acidic pH.

LogP: ~0.6 (Free base). Moderately polar; retention on C18 requires specific mobile phase

tuning.
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UV Chromophore: The o-toluidine moiety exhibits absorption maxima at 210 nm

(amide/aromatic) and 262 nm (aromatic secondary band).

The Analytical Challenge
Peak Tailing: The free amine groups interact strongly with residual silanols on silica-based

columns, causing severe tailing.

Retention: Due to high polarity and ionization at low pH, the compound risks eluting in the

void volume (

) on standard C18 columns.

Salt Interference: The bromide counter-ion absorbs at low UV wavelengths (<210 nm) and

can appear as a system peak.

Method Development Strategy (The "Why")
We employ a "Charged Surface Hybrid" (CSH) or Base-Deactivated (BDS) approach. Standard

silica columns are insufficient.

Column Selection: A C18 column with polar-embedding or steric protection is required to

shield silanols. Alternatively, a column capable of high-pH operation allows the analysis of

the unprotonated (neutral) amine for maximum retention.

pH Strategy:

Option A (Robustness):Acidic pH (2.5 - 3.0). Keeps the amine fully protonated (

). We use a high ionic strength buffer (Phosphate) to suppress ion-exchange interactions.

Option B (Retention):Alkaline pH (9.5 - 10.0). Uses a hybrid column (e.g., Waters

XBridge). The amine is neutral (

), significantly increasing retention (

) and peak symmetry.
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Selection: This protocol utilizes Option A (Acidic) as it is more compatible with standard LC

equipment and less prone to silica dissolution over long campaigns.

Experimental Protocol
Reagents & Standards

Reference Standard: N1-(2-Methylphenyl)glycinamide HBr (>99.0% purity).

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

Buffer Reagents: Potassium Dihydrogen Phosphate (

), Phosphoric Acid (85%).

Chromatographic Conditions (The "Golden" Method)
Parameter Setting Rationale

Column
Agilent Zorbax Eclipse Plus

C18 (150 × 4.6 mm, 3.5 µm)

Double end-capped for

superior peak shape of bases.

Mobile Phase A

20 mM

buffer, adjusted to pH 2.5 with

Low pH ensures full ionization;

K+ ions compete for silanol

sites.

Mobile Phase B Acetonitrile (100%) Strong solvent for elution.

Flow Rate 1.0 mL/min
Standard flow for 4.6 mm ID

columns.

Column Temp 30°C ± 0.5°C
Controls viscosity and mass

transfer kinetics.

Injection Vol 5 - 10 µL Prevent column overload.

Detection
UV @ 210 nm (Quant); 262

nm (ID)

210 nm for max sensitivity; 262

nm for specificity.

Gradient Program
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The compound is relatively polar. A shallow gradient at the start is necessary to retain the main

peak away from the void.

Time (min) % Mobile Phase A % Mobile Phase B Event

0.00 95 5 Initial Hold

2.00 95 5
Isocratic Hold

(Focusing)

12.00 40 60 Linear Gradient

12.10 5 95 Wash Step

15.00 5 95 Wash Hold

15.10 95 5 Re-equilibration

20.00 95 5 End of Run

Sample Preparation
Diluent: Mobile Phase A : Acetonitrile (90:10 v/v). Note: High aqueous content prevents

solvent effect (peak splitting).

Stock Solution: Dissolve 25 mg of N1-(2-Methylphenyl)glycinamide HBr in 25 mL Diluent (1.0

mg/mL).

Working Standard: Dilute Stock 1:10 to obtain 100 µg/mL. Filter through 0.22 µm PVDF or

PTFE filter.

Method Development Workflow
The following diagram illustrates the decision logic used to arrive at the optimized conditions.
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Start: N1-(2-Methylphenyl)glycinamide HBr

Solubility Check
(Water/MeOH High)

Select Column:
C18 (End-capped)

pH Selection Strategy

Acidic (pH 2.5)
Protonated Amine

Standard Equipment

Basic (pH 10.0)
Neutral Amine

Hybrid Column Only

Check Peak Symmetry

Add Ion Pair Reagent
(Hexanesulfonate)

Tailing > 1.5

Increase Buffer Conc.
(20mM -> 50mM)

Tailing 1.2 - 1.5

Final Method:
Zorbax C18, pH 2.5, 30°C

Tailing < 1.2

Click to download full resolution via product page

Figure 1: Decision tree for optimizing HPLC conditions for polar basic amines.
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Validation Parameters (Self-Validating System)
To ensure the method is "self-validating" during routine use, specific System Suitability Criteria

(SSC) must be met before every run.

System Suitability Criteria (Mandatory)
Parameter Acceptance Limit Purpose

Retention Time (

)
4.5 - 6.0 min

Ensures correct gradient

delivery.

Tailing Factor (

)

Confirms silanol suppression

effectiveness.

Theoretical Plates (

)
Verifies column efficiency.

RSD (Area) (n=5) Confirms injector precision.

Linearity & Range
Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target

concentration (100 µg/mL).

Acceptance: Correlation coefficient (

)

.[1]

Impurity Profiling (Specificity)
Inject the known precursors:

o-Toluidine: Expected to elute later (more hydrophobic).

Glycinamide: Expected to elute in void (highly polar).
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Resolution (

): Must be

between the main peak and nearest impurity.

Troubleshooting Guide
Observation Root Cause Corrective Action

Split Peak Solvent mismatch

Dissolve sample in Mobile

Phase A instead of 100%

MeOH/ACN.

Drifting pH instability

Ensure buffer is pH adjusted

after dissolving salts. Use a pH

meter calibrated daily.

High Backpressure Salt precipitation

Ensure buffer concentration

mM if using >80% ACN. Wash

column with 10:90 Water:ACN

after use.

Ghost Peaks Bromide oxidation

Br- can oxidize to

or interact. Ensure pure

reagents. The Br- ion usually

elutes near void (

).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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